molecular formula C19H42BrN B12404124 Hexadecyl-D33 trimethylammonium bromide

Hexadecyl-D33 trimethylammonium bromide

Cat. No.: B12404124
M. Wt: 397.6 g/mol
InChI Key: LZZYPRNAOMGNLH-SPUUSHFZSA-M
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Description

Hexadecyl-D33 trimethylammonium bromide is a deuterated version of hexadecyltrimethylammonium bromide, a quaternary ammonium compound. It is primarily used as a cationic surfactant and has applications in various scientific fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its role in the synthesis of nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl-D33 trimethylammonium bromide can be synthesized through the reaction of hexadecyl bromide with trimethylamine in the presence of deuterium oxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl-D33 trimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, although these are less frequently studied.

Scientific Research Applications

Hexadecyl-D33 trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles, particularly gold and silica nanoparticles. It also acts as a phase-transfer catalyst in various organic reactions.

    Biology: The compound is employed in the extraction and purification of DNA and RNA. It helps in the isolation of high molecular weight DNA from plant tissues.

    Medicine: It has antimicrobial properties and is used in formulations for topical antiseptics.

    Industry: this compound is used in the formulation of household products such as shampoos and conditioners due to its surfactant properties.

Mechanism of Action

The mechanism of action of hexadecyl-D33 trimethylammonium bromide involves its ability to interact with lipid membranes and proteins. As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. In nanoparticle synthesis, it stabilizes the particles by forming micelles around them, preventing aggregation.

Comparison with Similar Compounds

    Hexadecyltrimethylammonium Bromide: The non-deuterated version, commonly used in similar applications.

    Tetradecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties.

    Dodecyltrimethylammonium Bromide: Another shorter-chain analogue used in various surfactant applications.

Uniqueness: Hexadecyl-D33 trimethylammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics.

Properties

Molecular Formula

C19H42BrN

Molecular Weight

397.6 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2;

InChI Key

LZZYPRNAOMGNLH-SPUUSHFZSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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